Home > Products > Screening Compounds P47410 > Filanesib hydrochloride
Filanesib hydrochloride - 1197403-33-0

Filanesib hydrochloride

Catalog Number: EVT-1475309
CAS Number: 1197403-33-0
Molecular Formula: C20H23ClF2N4O2S
Molecular Weight: 456.937
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of filanesib hydrochloride involves several key steps, typically starting from commercially available starting materials. The synthetic route may include:

  1. Formation of Key Intermediates: This involves the synthesis of intermediate compounds through various organic reactions such as amide bond formation and cyclization.
  2. Final Coupling Reaction: The final structure is achieved by coupling the synthesized intermediates, often utilizing coupling agents to facilitate the formation of the desired product.
  3. Purification: After synthesis, the product is purified using techniques such as recrystallization or chromatography to achieve high purity levels necessary for biological testing.

Technical details surrounding these methods often involve optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .

Molecular Structure Analysis

Filanesib hydrochloride has a complex molecular structure characterized by its specific arrangement of atoms. The molecular formula is C20H22F2N4O2SC_{20}H_{22}F_{2}N_{4}O_{2}S, with a molecular weight of approximately 408.48 g/mol. The InChIKey for filanesib is LLXISKGBWFTGEI-FQEVSTJZSA-N, which provides a unique identifier for chemical substances.

Structural Data

  • Molecular Formula: C20H22F2N4O2SC_{20}H_{22}F_{2}N_{4}O_{2}S
  • Molecular Weight: 408.48 g/mol
  • CAS Registry Number: 885060-09-3
  • Chemical Structure: The compound features a bicyclic structure with multiple functional groups that contribute to its biological activity.
Chemical Reactions Analysis

Filanesib hydrochloride undergoes various chemical reactions during its synthesis and biological interactions:

  1. Hydrolysis Reactions: In aqueous environments, the amide bonds may undergo hydrolysis, affecting stability.
  2. Binding Reactions: The compound binds to kinesin spindle protein, inhibiting its function and disrupting mitotic spindle formation in cancer cells.
  3. Metabolic Reactions: Once administered, filanesib may be metabolized by liver enzymes, which can affect its pharmacokinetics and bioavailability.

These reactions are crucial for understanding the compound's behavior in biological systems and its potential therapeutic effects .

Mechanism of Action

Filanesib exerts its therapeutic effects primarily through the inhibition of kinesin-like protein 1, which plays a critical role in mitosis. By binding to this protein, filanesib disrupts the normal function of the mitotic spindle, leading to:

  • Cell Cycle Arrest: Cancer cells are unable to complete mitosis effectively.
  • Induction of Apoptosis: The inability to properly segregate chromosomes triggers programmed cell death pathways.

This mechanism highlights filanesib's potential as an effective treatment for cancers that rely on rapid cell division .

Physical and Chemical Properties Analysis

Filanesib hydrochloride possesses several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.
  • Stability: Stability can be affected by pH and temperature; generally stable under recommended storage conditions.

These properties are essential for formulating the drug for clinical use and ensuring effective delivery in therapeutic settings .

Applications

Filanesib hydrochloride has been primarily investigated for its applications in oncology:

  • Cancer Treatment: It has shown promise in clinical trials for treating multiple myeloma, particularly when used in combination with other therapies such as dexamethasone and carfilzomib.
  • Research Tool: Beyond therapeutic applications, filanesib serves as a valuable research tool in studying mitotic processes and developing new cancer treatments.

The ongoing research into filanesib's efficacy continues to provide insights into its potential broader applications within oncology and beyond .

Chemical Characterization of Filanesib Hydrochloride

Structural Analysis and Molecular Properties

Chemical Structure and Functional Groups

Filanesib hydrochloride (chemical name: (2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide hydrochloride) is a complex small molecule with the molecular formula C₂₀H₂₃ClF₂N₄O₂S and a molecular weight of 456.94 g/mol [2] [3]. The compound features a chiral center at the C2 position of the thiadiazole ring, with the biologically active configuration being the (S)-enantiomer [5] [9]. Key structural components include:

  • 1,3,4-Thiadiazole Core: A five-membered heterocyclic ring containing nitrogen and sulfur atoms that serves as the central scaffold for molecular recognition [3] [7]
  • 2,5-Difluorophenyl Moiety: Attached at C5 of the thiadiazole ring, providing electron-withdrawing properties and enhancing target binding [5] [6]
  • Phenyl Group: Linked to the chiral C2 center, contributing hydrophobic interactions [9]
  • 3-Aminopropyl Side Chain: A protonatable side chain (pKa ~9.9) that facilitates salt formation with hydrochloric acid [5] [9]
  • N-Methoxy-N-methylcarboxamide: A polar group at C3 position that influences solubility and hydrogen bonding potential [4] [5]

The hydrochloride salt formation occurs at the terminal amine of the propyl chain, enhancing water solubility and crystallinity compared to the free base form [2] [3].

Physicochemical Properties

Filanesib hydrochloride exhibits the following key physicochemical characteristics:

Table 1: Physicochemical Profile of Filanesib Hydrochloride

PropertyValueConditions/Notes
Molecular Weight456.94 g/molConfirmed by mass spectrometry
AppearanceWhite to off-white solidHygroscopic
Solubility in DMSO84-91 mg/mL (183-199 mM)Moisture reduces solubility
Solubility in Water84-91 mg/mLpH-dependent
Solubility in Ethanol84-91 mg/mLSuitable for formulations
LogP3.95 (predicted)Indicates moderate lipophilicity
pKa9.9 (amine group)Calculated
Storage Stability-20°C (desiccated)Stable for ≥2 years under these conditions

Crystallographic studies of related KSP inhibitors (e.g., STLC derivatives) demonstrate that filanesib hydrochloride likely adopts a compact conformation in the protein binding pocket, with the difluorophenyl moiety positioned for optimal halogen bonding [6]. The crystalline form shows improved chemical stability over amorphous forms, though detailed polymorph studies remain unpublished [2] [3].

Synthesis and Manufacturing Protocols

While detailed industrial-scale synthesis protocols remain proprietary, published medicinal chemistry routes suggest a multi-step process:

  • Thiadiazole Core Formation: Condensation of 2,5-difluorobenzaldehyde thiosemicarbazone with appropriate carboxylic acid derivatives
  • Chiral Introduction: Asymmetric synthesis or resolution to establish the (S)-configuration at C2
  • Side Chain Elaboration: Introduction of the 3-aminopropyl group via alkylation or reductive amination
  • Carboxamide Installation: Coupling with N,O-dimethylhydroxylamine
  • Salt Formation: Treatment with hydrochloric acid in aprotic solvents to yield the hydrochloride salt [3] [9]

Critical quality control points include chiral purity verification (HPLC with chiral stationary phases) and quantification of genotoxic impurities (alkyl halides used in synthesis) [2]. The final drug substance specification requires ≥99% purity by HPLC, with strict limits on enantiomeric impurities (<0.5%) due to their potential to reduce therapeutic efficacy [3].

Structure-Activity Relationship (SAR) Studies

Role of Thiadiazole and Fluorophenyl Moieties in KSP Binding

The 1,3,4-thiadiazole core serves as a rigid scaffold that optimally positions pharmacophores within the KSP binding pocket. SAR studies demonstrate that:

  • Thiadiazole Nitrogen Atoms: Participate in hydrogen bonding with Glu116 and Cys113 residues in the allosteric pocket [6] [7]
  • Sulfur Atom: Contributes to hydrophobic interactions with Leu214 and Tyr211, with replacement by oxygen reducing potency 100-fold [6]
  • 2,5-Difluorophenyl Group: The ortho-fluorine forms halogen bonds with backbone carbonyls (Gly117), while the para-fluorine enhances membrane permeability. Monofluorination reduces potency by 3-fold [6] [7]

Crystal structures of KSP-inhibitor complexes (PDB: 6HKX, 6HKY) reveal the difluorophenyl moiety occupies a hydrophobic subpocket lined by Ala133, Leu160, and Tyr211 [6]. Electron-withdrawing substituents at these positions increase binding affinity by 10-fold compared to non-fluorinated analogs, as measured by isothermal titration calorimetry (ΔG = -10.2 kcal/mol for filanesib vs. -9.0 kcal/mol for non-fluorinated analog) [6].

Modifications to Enhance Target Affinity and Selectivity

Strategic structural modifications have yielded significant improvements in KSP inhibition:

Table 2: Impact of Structural Modifications on KSP Inhibitory Activity

ModificationCompound ExampleIC₅₀ (nM)Thermodynamic Binding ProfileEffect
Para-methoxy in phenyl ringPVEI00210.6ΔH = -15.2 kcal/mol; -TΔS = +5.8 kcal/molEnhanced shape complementarity to L5 loop
Ethylene-linked biphenylPVEI01380.06ΔH = -14.9 kcal/mol; -TΔS = +4.1 kcal/molReduced entropic penalty upon binding
(S)-configuration at C2Filanesib6ΔH = -12.3 kcal/mol; -TΔS = +6.9 kcal/molOptimal steric orientation
(R)-configuration at C2(R)-Filanesib>1000ND166-fold activity reduction
  • Para-Substituted Phenyl Rings: Introduction of a para-methoxy group (as in PVEI0021) enhances binding affinity 10-fold (IC₅₀ = 0.6 nM) by filling a hydrophobic recess near Leu214. The electron-donating methoxy group induces a 0.5 Å shift that improves van der Waals contacts [6]
  • Macrocyclization Strategies: Ethylene-bridged biphenyl derivatives (e.g., PVEI0138) achieve picomolar inhibition (IC₅₀ = 0.06 nM) by reducing the entropic penalty of binding (-TΔS = +4.1 vs +6.9 kcal/mol for filanesib). The constrained system pre-organizes the molecule in the bioactive conformation [6]
  • Stereochemical Optimization: The (S)-enantiomer shows >150-fold greater activity than the (R)-form due to optimal positioning of the aminopropyl chain toward Asp130. Methyl substitution at the chiral center abolishes activity [9]
  • Carboxamide Modifications: Replacement of N-methoxy-N-methyl with dimethylcarboxamide reduces cellular potency 8-fold, indicating the importance of hydrogen bond acceptance geometry with Lys140 and structural water molecules [6] [7]

These SAR insights have guided the development of next-generation KSP inhibitors with improved target residence times (filanesib t₁/₂ = 45 min vs PVEI0138 t₁/₂ = 120 min) and selectivity profiles (>500-fold selectivity over other kinesins) [6].

Properties

CAS Number

1197403-33-0

Product Name

Filanesib hydrochloride

IUPAC Name

(2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide;hydrochloride

Molecular Formula

C20H23ClF2N4O2S

Molecular Weight

456.937

InChI

InChI=1S/C20H22F2N4O2S.ClH/c1-25(28-2)19(27)26-20(11-6-12-23,14-7-4-3-5-8-14)29-18(24-26)16-13-15(21)9-10-17(16)22;/h3-5,7-10,13H,6,11-12,23H2,1-2H3;1H/t20-;/m0./s1

InChI Key

CTAIFVHCDONNPS-BDQAORGHSA-N

SMILES

CN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.